8-Deacetylyunaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

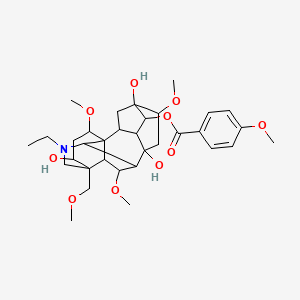

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYLCVNTWPXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Origin of 8-Deacetylyunaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid, is a natural compound found in several species of the Aconitum genus, a plant group with a long history in traditional medicine and a rich source of pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound. It includes detailed experimental protocols for its extraction and isolation, a summary of its biological activity, and visual representations of relevant experimental workflows and potential mechanisms of action to support further research and drug development endeavors.

Discovery and Origin

This compound was first discovered and isolated from the roots of Aconitum vilmorinianum Kom. by Liang and Chen in 1989. This plant, belonging to the Ranunculaceae family, is a key source of this and other related diterpenoid alkaloids. Subsequent research has confirmed the presence of this compound in other Aconitum species, including Aconitum hemsleyanum and Aconitum carmichaeli. These plants are predominantly found in various regions of China.

The discovery of this compound was part of broader investigations into the chemical constituents of the Aconitum genus, which is known for its potent biological activities, ranging from toxicity to therapeutic effects such as analgesia and anti-inflammatory action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C33H47NO10 | [1] |

| Molecular Weight | 617.73 g/mol | [1] |

| CAS Number | 93460-55-0 | |

| Type of Compound | C19-Diterpenoid Alkaloid |

Experimental Protocols

Extraction and Purification

While the original 1989 isolation protocol by Liang and Chen may not be readily available in detail, modern and efficient methods for the extraction and purification of this compound from Aconitum vilmorinianum Kom. have been developed. The following protocol is based on a method utilizing accelerated solvent extraction (ASE) followed by pH-zone-refining counter-current chromatography (CCC), which provides high purity yields.[2][3]

Materials and Equipment:

-

Dried and powdered roots of Aconitum vilmorinianum Kom.

-

Accelerated Solvent Extractor

-

pH-zone-refining Counter-Current Chromatograph

-

Solvents: Petroleum ether, ethyl acetate, methanol, water

-

Reagents: Triethylamine (TEA), Hydrochloric acid (HCl)

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

-

Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Protocol:

-

Accelerated Solvent Extraction (ASE):

-

The powdered plant material is subjected to ASE. The extraction parameters are optimized for maximum yield. A typical starting point involves using a methanol-water mixture at elevated temperature and pressure.

-

-

Crude Extract Preparation:

-

The extract obtained from ASE is concentrated under reduced pressure to yield a crude extract.

-

-

pH-Zone-Refining Counter-Current Chromatography (CCC) Separation:

-

A two-phase solvent system is prepared. A common system consists of petroleum ether/ethyl acetate/methanol/water (e.g., in a 5:5:2:8 v/v ratio).[3]

-

The upper organic phase is modified with an amine (e.g., 10 mM triethylamine) to act as a retainer.

-

The lower aqueous phase is acidified (e.g., with 10 mM HCl) to act as an eluent.

-

The crude extract is dissolved in a suitable solvent and injected into the CCC system.

-

The separation is performed, and fractions are collected based on the elution profile.

-

-

Fraction Analysis and Purification:

-

The collected fractions are analyzed by HPLC to identify those containing this compound.

-

Fractions with high purity of the target compound are pooled and concentrated.

-

-

Structural Elucidation and Purity Confirmation:

-

The purified compound's structure is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[3]

-

The final purity of the isolated this compound is determined by HPLC, with purities exceeding 98% being achievable with this method.[3]

-

References

Foundational Research on Diterpenoid Alkaloids: A Technical Guide for Drug Discovery

An in-depth exploration of the core principles of diterpenoid alkaloids, tailored for researchers, scientists, and drug development professionals. This guide covers their classification, biosynthesis, pharmacological activities, and the experimental methodologies crucial for their study.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a large and structurally complex class of natural products, primarily found in plants of the genera Aconitum and Delphinium within the Ranunculaceae family.[1][2] These compounds have garnered significant scientific interest due to their potent and diverse biological activities, which range from therapeutic effects like analgesia and anti-inflammation to severe toxicity.[2][3] Historically used in traditional medicine, particularly in Asia, many diterpenoid alkaloids are now the subject of intense modern pharmacological research for their potential as lead compounds in the development of new drugs for a variety of conditions, including pain, cardiac arrhythmias, and cancer.[2][3]

Their complex chemical structures, often featuring intricate polycyclic skeletons and numerous stereocenters, present both a challenge and an opportunity for medicinal chemistry and drug development.[4][5] Understanding the foundational aspects of their chemistry, biosynthesis, and pharmacology is critical for harnessing their therapeutic potential while mitigating their inherent risks.

Classification and Chemical Diversity

Diterpenoid alkaloids are categorized based on the carbon skeleton of their core structure, which originates from a tetracyclic or pentacyclic diterpene precursor through an amination reaction.[6][7] The primary classification divides them into three main groups based on the number of carbon atoms in their skeleton.[2][6][8]

-

C₁₈-Diterpenoid Alkaloids: These alkaloids possess an 18-carbon skeleton, typically arising from the oxidative removal of a carbon atom from a C₁₉-diterpenoid alkaloid. This class includes compounds like lappaconitine (B608462) and ranaconitine.[2][3]

-

C₁₉-Diterpenoid Alkaloids: This is the most extensive and structurally varied class, characterized by a 19-carbon skeleton. Aconitine (B1665448), a well-known and highly toxic example, belongs to this group.[2][3]

-

C₂₀-Diterpenoid Alkaloids: These alkaloids retain the full 20-carbon skeleton of their diterpene precursors. Examples include atisine (B3415921) and veatchine.[2][9]

Further sub-classifications exist within these major groups based on the specific arrangement of the carbon skeleton and functional group modifications.[1][6] The structural diversity is enhanced by various functional groups, such as ester and methoxy (B1213986) groups, which significantly impact the biological activity and toxicity of the compounds.[2]

| Classification | Carbon Skeleton | Representative Examples | Key Structural Features |

| C₁₈-Diterpenoid Alkaloids | 18 Carbons | Lappaconitine, Ranaconitine | Typically derived from C₁₉-DAs by loss of a carbon atom.[2][3] |

| C₁₉-Diterpenoid Alkaloids | 19 Carbons | Aconitine, Mesaconitine, Hypaconitine | Largest and most structurally diverse class.[2][3] |

| C₂₀-Diterpenoid Alkaloids | 20 Carbons | Atisine, Veatchine, Kobusine | Retain the original 20-carbon diterpene skeleton.[2][9] |

Biosynthesis of Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids is a complex process that begins with the universal precursors for all terpenoids. The pathway involves the cyclization of a diterpene precursor followed by amination and subsequent structural modifications.

The initial steps involve the formation of the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[6][10] Four of these five-carbon units are then condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[5]

The GGPP molecule undergoes a series of cyclizations to form the characteristic polycyclic diterpene skeletons, such as ent-kaurene (B36324) and ent-atisane.[5][6] A key step in the formation of diterpenoid alkaloids is the amination of a tetracyclic or pentacyclic diterpenoid intermediate.[6][7] This introduction of a nitrogen atom, often from an amino acid like L-serine, transforms the diterpene into the fundamental alkaloid structure.[6] Subsequent enzymatic modifications, including oxidations, esterifications, and rearrangements, lead to the vast diversity of diterpenoid alkaloids found in nature.

Caption: Biosynthetic pathway of diterpenoid alkaloids.

Pharmacological Activities and Mechanisms of Action

Diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, which are intricately linked to their specific chemical structures.

Neuropharmacological Effects

Many diterpenoid alkaloids are known for their potent effects on the central and peripheral nervous systems.[1][11]

-

Analgesic Activity: Compounds like bulleyaconitine A and lappaconitine have demonstrated significant analgesic effects.[1][6] Their mechanisms of action often involve the blockade of voltage-gated sodium channels, which reduces neuronal excitability and pain signal transmission.[1][2] Some also act by increasing the release of endogenous opioids like dynorphin (B1627789) A or by modulating adrenergic and serotoninergic systems.[1]

-

Anticonvulsant Activity: Certain diterpenoid alkaloids, including aconitine and 3-acetyl aconitine, have shown antiepileptic effects in preclinical studies, primarily through their interaction with Na+ channels.[1][6] They can cause persistent activation followed by desensitization of these channels.[1]

-

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: Methyllycaconitine, found mainly in Delphinium species, is a potent antagonist of the α7 nicotinic acetylcholine receptor, highlighting another important neurological target for this class of compounds.[6][11]

Caption: Mechanism of sodium channel blockade by diterpenoid alkaloids.

Anti-inflammatory Activity

Diterpenoid alkaloids have shown potent anti-inflammatory properties.[8][12] One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, diterpenoid alkaloids can effectively reduce the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway.

Antitumor and Other Activities

Several diterpenoid alkaloids have been investigated for their antiproliferative effects against various human cancer cell lines.[9][12] C₂₀-diterpenoid alkaloids, in particular, have shown potent inhibitory activity on tumor cells.[12] Additionally, this class of compounds has been studied for antiarrhythmic, antimicrobial, and local anesthetic activities.[1]

| Compound | Pharmacological Activity | Reported IC₅₀/EC₅₀ or Potency | Mechanism of Action |

| Bulleyaconitine A | Analgesic | Potent analgesic effect | Increases release of dynorphin A, inactivates Na+ channels.[1] |

| Lappaconitine | Analgesic, Anti-arrhythmic | Analgesic potency comparable to tramadol (B15222) and morphine.[1][6] | Blocks voltage-gated sodium channels.[2] |

| Aconitine | Anticonvulsant, Neurotoxic | Potent antiepileptiform activity.[14] | Persistent activation and desensitization of Na+ channels.[1][6] |

| Methyllycaconitine | Neuromodulatory | High affinity for α7 nAChR binding sites. | Antagonist of α7 nicotinic acetylcholine receptors.[6][11] |

| Bullatine A | Anti-hypersensitivity | Effective in various rat pain models. | Modulation of dynorphin A and pro-inflammatory cytokines.[12] |

Key Experimental Methodologies

The study of diterpenoid alkaloids involves a series of specialized experimental protocols for their extraction, purification, characterization, and biological evaluation.

Isolation and Purification

The isolation of diterpenoid alkaloids from plant material is a multi-step process that typically begins with solvent extraction and is followed by chromatographic separation.

-

Extraction: Powdered plant material is often defatted with a non-polar solvent (e.g., n-hexane) before being subjected to extraction with a more polar solvent like methanol (B129727) or ethanol.[15][16] An acid-base extraction protocol is commonly employed to selectively isolate the basic alkaloid fraction.[16]

-

Purification: Advanced chromatographic techniques are essential for separating the complex mixture of alkaloids. pH-zone-refining counter-current chromatography has proven to be a highly efficient method for the preparative separation of these compounds.[17] Other techniques include column chromatography and high-performance liquid chromatography (HPLC).[18]

References

- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Investigation of Compounds in Aconitum Vilmorinianum Radix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the chemical compounds found in Aconitum vilmorinianum Radix, a plant with a history of use in traditional medicine. This document summarizes the key chemical constituents, their quantitative analysis, detailed experimental protocols for their isolation and evaluation, and an exploration of the signaling pathways through which they exert their biological effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical Constituents and Quantitative Analysis

Aconitum vilmorinianum Radix is a rich source of various diterpenoid alkaloids, which are considered to be its primary bioactive components. Other classes of compounds, such as glycosides and flavonoids, have also been identified.[1] The alkaloid composition can vary significantly, influencing both the therapeutic and toxic properties of the plant material.

A study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been conducted to simultaneously determine the content of nine major alkaloid components in cultivated Radix Aconitum Vilmoriniani. The results of this analysis highlight the variability in the concentrations of these compounds. The primary differential components identified include talatisamine, vilmorrianine A, yunaconitine, geniculatine C, and austroconitine B.[2]

For the purpose of quality control and to ensure the safe use of this medicinal plant, a standardized method for the quantitative determination of the major toxic alkaloids is crucial. High-Performance Liquid Chromatography (HPLC) methods have been developed for the accurate quantification of key toxic alkaloids such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023) in Aconitum roots.[3]

Table 1: Major Chemical Compounds Identified in Aconitum vilmorinianum Radix and Related Species

| Compound Class | Specific Compounds | Reference |

| Diterpenoid Alkaloids | Yunaconitine, Bulleyaconitine, Vilmorrianine A, Talatisamine, Geniculatine C, Austroconitine B, Aconitine, Hypaconitine, Mesaconitine | [1][2] |

| Glycosides | - | [1] |

| Flavonoids | - | [1] |

Note: This table represents a qualitative summary. Quantitative data can vary and should be determined for specific plant batches.

Experimental Protocols

General Extraction and Isolation of Alkaloids

The extraction and isolation of alkaloids from Aconitum species is a multi-step process designed to separate these basic compounds from other plant constituents. A general workflow is outlined below.

A common method involves the following steps:

-

Sample Preparation: The plant material, Aconitum vilmorinianum Radix, is dried and ground into a coarse powder to increase the surface area for solvent extraction.[4]

-

Extraction: The powdered material is then extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, often with the aid of heat (reflux) or sonication to enhance extraction efficiency.[5] An alternative method involves initial extraction with an ammoniacal ether solution followed by methanol.[6] A patented rapid extraction method utilizes repeated beating of the fresh plant material with the total alkaloid extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., ammonia) to deprotonate the alkaloids, making them soluble in an organic solvent. The alkaloids are then extracted into an immiscible organic solvent.[7]

-

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. These can include:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina.[5]

-

High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.[3]

-

Quantitative Analysis by UPLC-MS/MS

A validated UPLC-MS/MS method has been established for the simultaneous quantification of nine diterpenoid alkaloids in Aconitum vilmorinianum Radix.[2]

Instrumentation:

-

Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate) is employed to achieve optimal separation.

-

Flow Rate: A low flow rate is maintained for efficient separation and ionization.

-

Column Temperature: The column is maintained at a constant temperature to ensure reproducibility.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target compounds. Specific precursor-to-product ion transitions are monitored for each alkaloid.

Sample Preparation:

-

An accurately weighed amount of the powdered plant material is extracted with a suitable solvent system, often with the aid of ultrasonication.

-

The extract is then filtered and appropriately diluted before injection into the UPLC-MS/MS system.

Biological Activities and Signaling Pathways

The compounds isolated from Aconitum vilmorinianum Radix exhibit a range of biological activities, with the most prominent being their anti-inflammatory and analgesic effects. These effects are mediated through interactions with specific molecular targets and signaling pathways.

Anti-inflammatory Activity and the MAPK/NF-κB Signaling Pathway

Diterpenoid alkaloids from Aconitum species have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Natural compounds can inhibit NF-κB signaling through various mechanisms, such as preventing the activation of the IKK complex and the subsequent translocation of the NF-κB transcription factor to the nucleus.[8] The MAPK signaling pathway is another critical regulator of inflammation, and its inhibition by natural products can lead to a reduction in the production of pro-inflammatory mediators.[9]

The anti-inflammatory activity of plant extracts and their isolated compounds is often evaluated using in vitro assays that measure the inhibition of inflammatory mediators. For instance, the half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common metric.[10] Some Aconitum alkaloids have shown IC50 values for the inhibition of IL-6 production in the micromolar range.[11]

Analgesic Activity and Interaction with Voltage-Gated Sodium Channels

The analgesic properties of Aconitum alkaloids are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.

Certain diterpenoid alkaloids from Aconitum act as modulators of VGSCs, binding to site 2 of the channel.[12] This interaction can lead to a blockage of neuronal conduction, resulting in an analgesic effect. The potency of this effect, often measured as the median effective dose (ED50), can vary significantly between different alkaloids. For some potent analgesic alkaloids, the ED50 can be in the microgram per kilogram range.[13] However, it is crucial to note that the therapeutic window for these compounds is often narrow due to their high toxicity.[14] The irreversible block of sodium channels by some of these alkaloids contributes to both their therapeutic and toxic effects.[15]

Conclusion

Aconitum vilmorinianum Radix is a promising source of bioactive diterpenoid alkaloids with significant anti-inflammatory and analgesic properties. This guide has provided a preliminary overview of the key chemical constituents, methods for their analysis and isolation, and the underlying mechanisms of their biological activities. Further research is warranted to fully elucidate the quantitative composition of this plant, refine extraction and purification protocols, and conduct comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety of its compounds. The information presented herein serves as a valuable starting point for such endeavors.

References

- 1. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]

- 3. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. jocpr.com [jocpr.com]

- 6. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 8-Deacetylyunaconitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain and inflammation. As a derivative of the more extensively studied yunaconitine (B1683533) and aconitine (B1665448), this compound is presumed to share similar biological activities, including analgesic, anti-inflammatory, and cardiotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of closely related diterpenoid alkaloids, primarily aconitine, to infer the potential therapeutic and toxicological profile of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on this class of compounds.

Core Biological Activities: Analgesic and Anti-inflammatory Effects

The primary therapeutic interest in this compound and related alkaloids lies in their potent analgesic and anti-inflammatory properties. Extensive studies on aconitine have demonstrated significant efficacy in various preclinical models of pain and inflammation.

Analgesic Activity

Aconitine has been shown to exert significant analgesic effects in various animal models of pain. These effects are believed to be mediated through the modulation of ion channels, particularly voltage-gated sodium channels, in sensory neurons.

Quantitative Data on the Analgesic Effects of Aconitine:

| Experimental Model | Animal Model | Compound | Dose | Efficacy |

| Hot Plate Test | Mice | Aconitine | 0.3 mg/kg | 17.12% increase in pain threshold |

| Hot Plate Test | Mice | Aconitine | 0.9 mg/kg | 20.27% increase in pain threshold |

| Acetic Acid-Induced Writhing Test | Mice | Aconitine | 0.3 mg/kg | 68% inhibition of writhing |

| Acetic Acid-Induced Writhing Test | Mice | Aconitine | 0.9 mg/kg | 76% inhibition of writhing |

Anti-inflammatory Activity

The anti-inflammatory properties of aconitine are attributed to its ability to suppress the production of pro-inflammatory mediators. Studies have shown that aconitine can inhibit edema formation and reduce the levels of key inflammatory cytokines.

Quantitative Data on the Anti-inflammatory Effects of Aconitine:

| Experimental Model | Animal Model | Compound | Dose | Efficacy |

| Carrageenan-Induced Paw Edema | Rats | Aconitine | 0.1 mg/kg | Significant inhibition of edema |

| LPS-Induced Acute Lung Injury | Rats | Aconitine | 60 mg/L (intragastric) | Reduction in TNF-α, IL-6, and IL-1β levels |

Mechanism of Action: Modulation of Ion Channels and Inflammatory Pathways

The biological activities of diterpenoid alkaloids are primarily attributed to their interaction with key cellular signaling components, including ion channels and inflammatory pathways.

Modulation of Voltage-Gated Sodium Channels

A central mechanism underlying both the analgesic and toxic effects of aconitine and its analogs is the modulation of voltage-gated sodium channels (VGSCs). Aconitine binds to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel at resting membrane potential. This causes a continuous influx of Na+ ions, leading to membrane depolarization, which can block nerve conduction (analgesia) but also induce cardiac arrhythmias (cardiotoxicity). In contrast, some related alkaloids, like lappaconitine (B608462), act as VGSC blockers.[1]

Involvement of TRPV1 Channels

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation, is another potential target for diterpenoid alkaloids. Some studies suggest that these alkaloids may directly or indirectly modulate TRPV1 activity, contributing to their analgesic effects.

Inhibition of Inflammatory Signaling Pathways

Aconitum alkaloids have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] By suppressing these pathways, the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is reduced.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activities of aconitine and related alkaloids are provided below.

Hot Plate Test for Analgesic Activity

This method is used to assess the central analgesic activity of a compound.

-

Animals: Male Swiss mice (20-25 g) are used.

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

The test compound (e.g., aconitine dissolved in a suitable vehicle) or vehicle control is administered to the animals (e.g., intraperitoneally).

-

At a predetermined time after administration (e.g., 30 minutes), each mouse is placed on the hot plate.

-

The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

-

Data Analysis: The percentage increase in pain threshold is calculated using the formula: ((Test Latency - Control Latency) / Control Latency) * 100.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound or vehicle is administered (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: ((Control Edema - Test Edema) / Control Edema) * 100.

LPS-Stimulated Macrophage Assay for In Vitro Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

-

-

Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the inflammatory mediator production) is calculated.

Mandatory Visualizations

Signaling Pathways

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Caption: Inferred mechanism of analgesia via sodium channel modulation.

Experimental Workflow

Caption: Experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on its parent compounds, particularly aconitine, provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound likely possesses significant analgesic and anti-inflammatory properties, primarily through the modulation of voltage-gated sodium channels and the inhibition of key inflammatory signaling pathways. However, the high toxicity associated with aconitine underscores the critical need for thorough investigation into the therapeutic index of this compound.

Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the specific analgesic and anti-inflammatory efficacy and potency (e.g., EC50, IC50 values) of this compound.

-

Toxicological profiling: Establishing a detailed safety profile, including acute and chronic toxicity studies, with a particular focus on cardiotoxicity.

-

Mechanism elucidation: Investigating the precise molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action and to identify potential biomarkers for its effects.

-

Structure-activity relationship (SAR) studies: Exploring the synthesis and evaluation of analogs of this compound to identify compounds with an improved therapeutic window, separating the desired analgesic and anti-inflammatory effects from the unwanted toxicity.

By addressing these key areas, the full therapeutic potential of this compound and related diterpenoid alkaloids can be unlocked, potentially leading to the development of novel and effective treatments for pain and inflammatory disorders.

References

- 1. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 8-Deacetylyunaconitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum vilmorinianum, represents a compound of significant toxicological interest. As a member of the highly toxic family of Aconitum alkaloids, its toxicological profile is characterized by potent cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the known toxicological data for this compound, including quantitative toxicity metrics, mechanisms of action, and detailed experimental methodologies for its assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this compound.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history in traditional medicine, often for its analgesic and anti-inflammatory properties. However, the therapeutic window of Aconitum preparations is notoriously narrow due to the presence of highly toxic diterpenoid alkaloids. This compound is a significant constituent of some Aconitum species and contributes to their overall toxicity. A thorough understanding of its toxicological profile is crucial for the safe handling, research, and potential development of any related therapeutic agents. The primary toxic effects of Aconitum alkaloids, including this compound, are mediated through their interaction with voltage-gated sodium channels, leading to severe cardiovascular and neurological complications.

Quantitative Toxicological Data

The acute toxicity of this compound has been quantified in animal models, providing critical data for risk assessment. The following table summarizes the available median lethal dose (LD50) values.

| Parameter | Value | Route of Administration | Species | Reference |

| LD50 | 60.0 mg/kg | Oral | ICR Mice (female) | [1] |

| LD50 | 7.60 mg/kg | Intravenous | ICR Mice (female) | [1] |

Mechanism of Toxicity

The principal mechanism underlying the toxicity of this compound, consistent with other Aconitum alkaloids, is its effect on voltage-gated sodium channels (VGSCs).

Interaction with Voltage-Gated Sodium Channels

This compound binds to site 2 of the α-subunit of VGSCs. This binding modifies the channel's function, causing a persistent activation or a delay in inactivation. The continued influx of sodium ions leads to prolonged depolarization of excitable membranes in neurons and cardiomyocytes. This disruption of normal electrical signaling is the primary driver of the observed cardiotoxic and neurotoxic effects.

Cardiotoxicity

The persistent activation of sodium channels in cardiac muscle cells leads to a prolonged action potential duration and can induce early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). These aberrant electrical activities can trigger life-threatening cardiac arrhythmias, including ventricular tachycardia and fibrillation.

Neurotoxicity

In the nervous system, the prolonged depolarization of neurons leads to hyperexcitability. This can manifest as paresthesia (tingling and numbness), muscle weakness, and in severe cases, convulsions and respiratory paralysis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced toxicity.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to assess the toxicology of this compound.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound following oral and intravenous administration in mice.

Methodology: Up-and-Down Procedure (UDP)

The UDP is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.

Experimental Workflow:

Protocol Details:

-

Animal Model: Female ICR mice are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

-

Dosing:

-

Oral Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

Intravenous Administration: The compound is dissolved in a sterile vehicle suitable for injection (e.g., saline) and administered via the tail vein.

-

-

Dose Progression: The initial dose is selected based on available information. Subsequent doses are increased or decreased by a constant factor (e.g., 1.5) depending on the outcome (survival or death) of the previously dosed animal.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

-

LD50 Calculation: The LD50 and its confidence interval are calculated using the Maximum Likelihood Estimation method.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic potential of this compound on a relevant cell line (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells).

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

Protocol Details:

-

Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) is calculated.

Conclusion

This compound is a potent toxic diterpenoid alkaloid with significant cardiotoxic and neurotoxic properties. Its mechanism of action is primarily through the modulation of voltage-gated sodium channels. The quantitative toxicological data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Due to its high toxicity, extreme caution should be exercised during handling and experimentation. Further research is warranted to fully elucidate the specific molecular interactions and downstream signaling pathways affected by this compound to better predict and mitigate its toxic effects.

References

8-Deacetylyunaconitine: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, a cornerstone of traditional medicine. This document provides a comprehensive overview of the natural sources of this compound and outlines detailed methodologies for its extraction and purification. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily isolated from the roots of Aconitum vilmorinianum Radix, a species within the Ranunculaceae family. While other Aconitum species are rich sources of various diterpenoid alkaloids, A. vilmorinianum is the most cited source for this specific compound. The concentration of this compound can vary depending on the plant's geographical location, harvesting time, and the specific part of the root used.

Table 1: Natural Sources and Localization of this compound

| Plant Species | Family | Plant Part |

| Aconitum vilmorinianum | Ranunculaceae | Radix (Root) |

Extraction and Purification of this compound

The extraction of this compound from its natural source involves a multi-step process that includes solvent extraction followed by various chromatographic techniques. The following is a synthesized protocol based on established methods for the isolation of diterpenoid alkaloids from Aconitum species.

General Extraction Workflow

The overall process involves the extraction of total alkaloids from the plant material, followed by purification steps to isolate this compound.

An In-depth Technical Guide to the Putative Biosynthesis of 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 8-deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum vilmorinianum.[1][2] While the complete pathway has not been fully elucidated, this document outlines a putative pathway based on extensive research into the biosynthesis of related diterpenoid alkaloids.[3] It also details the common experimental methodologies for pathway discovery and presents a framework for the quantitative data required for a thorough characterization.

Introduction to this compound

This compound is a member of the aconitine-type C19-diterpenoid alkaloids, a class of natural products known for their complex structures and significant biological activities, including toxicity.[2][4] These compounds are of great interest to researchers in medicine and pharmacology. Understanding their biosynthesis is crucial for the potential biotechnological production of these valuable molecules and for the development of novel therapeutics. This compound is closely related to yunaconitine, and it is hypothesized to be a direct precursor in the biosynthetic pathway.[5]

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with basic precursors from primary metabolism and involves a series of complex enzymatic reactions to construct the intricate diterpenoid alkaloid skeleton. The pathway can be divided into four main stages:

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis starts with the production of the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][6] Three molecules of IPP and one molecule of DMAPP are then sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][6]

Stage 2: Formation of the Atisane (B1241233) Diterpene Skeleton

The linear GGPP molecule is then cyclized by terpene synthases (TPS) to form the characteristic polycyclic diterpene skeleton. For atisine-type alkaloids, this involves the formation of an ent-copalyl diphosphate (B83284) intermediate, which is then further cyclized to form the atisane skeleton.[7] This part of the pathway is foundational for a large variety of diterpenoid alkaloids.

Stage 3: Nitrogen Incorporation and Formation of the Core Alkaloid Structure

A key step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom.[7] Recent studies have shown that ethanolamine (B43304) is the likely nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum species.[8] This step is catalyzed by a reductase and likely involves the oxidation of the diterpene skeleton followed by a condensation reaction with ethanolamine to form the characteristic heterocyclic ring system.[7][8] Atisinium is a known early intermediate in this class of alkaloids.[8]

Stage 4: Tailoring of the Diterpenoid Alkaloid Skeleton

The core atisine-type skeleton undergoes a series of extensive modifications, including oxidations, hydroxylations, methylations, and acylations, to produce the vast diversity of C19-diterpenoid alkaloids.[6] These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), methyltransferases, and acyltransferases.[6] For the biosynthesis of this compound, a series of specific hydroxylations and methylations would lead to the formation of this compound. It is highly probable that this compound then serves as the substrate for an acetyltransferase, which acetylates the hydroxyl group at the C8 position to yield yunaconitine.

Below is a diagram illustrating the putative biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data for Pathway Characterization

A complete understanding and potential engineering of the this compound biosynthesis pathway require quantitative data on enzyme kinetics and metabolite levels. While specific data for this pathway is not yet available, the following table outlines the essential parameters that researchers would need to determine.

| Enzyme Class | Putative Enzyme Example | Substrate(s) | Product(s) | Key Kinetic Parameters | Gene Expression Profile |

| Terpene Synthase | GGPPS | IPP, DMAPP | GGPP | Km, kcat, Vmax | High in tissues with high alkaloid accumulation. |

| Terpene Synthase | Atisane Synthase | GGPP | Atisane-type diterpene | Km, kcat, Vmax | Co-expressed with other pathway genes. |

| Cytochrome P450 | CYP701A family | Atisane-type diterpene | Oxidized intermediates | Km, kcat, Vmax | Co-expressed with terpene synthases. |

| Reductase | Oxidized diterpene, Ethanolamine | Atisinium-type alkaloids | Km, kcat, Vmax | Tissue-specific expression. | |

| Methyltransferase | Hydroxylated intermediates, SAM | Methylated intermediates | Km, kcat, Vmax | Correlates with the production of specific alkaloids. | |

| Acetyltransferase | BAHD family | This compound, Acetyl-CoA | Yunaconitine | Km, kcat, Vmax | High in yunaconitine-producing tissues. |

Experimental Protocols for Pathway Elucidation

The elucidation of diterpenoid alkaloid biosynthetic pathways relies on a combination of modern multi-omics approaches and classical biochemical techniques.

4.1 Gene Discovery via Transcriptomics and Co-expression Analysis

-

Tissue Selection and RNA Sequencing: Collect different tissues (e.g., roots, stems, leaves) from Aconitum vilmorinianum, as diterpenoid alkaloid accumulation is often tissue-specific.[9] Extract high-quality total RNA and perform deep sequencing (RNA-seq).

-

De Novo Transcriptome Assembly: For species without a reference genome, assemble the RNA-seq reads into a de novo transcriptome to create a catalog of expressed genes.

-

Gene Annotation: Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to predict their functions.

-

Differential Expression Analysis: Identify genes that are significantly upregulated in tissues with high alkaloid content compared to those with low content.

-

Co-expression Analysis: Identify clusters of genes that show similar expression patterns across different tissues or experimental conditions. Genes involved in the same biosynthetic pathway are often co-expressed. Candidate genes for terpene synthases, CYP450s, reductases, and acyltransferases can be identified from these clusters.[8]

4.2 Functional Characterization of Candidate Genes

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into expression vectors. Express the recombinant proteins in a suitable heterologous host, such as Nicotiana benthamiana (for in vivo assays) or Escherichia coli / Saccharomyces cerevisiae (for in vitro enzyme assays).[8]

-

In Vivo Assays: Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the expression constructs. After a few days of incubation, harvest the leaf tissue, extract the metabolites, and analyze them using LC-MS to detect the product of the expressed enzyme.

-

In Vitro Enzyme Assays: Purify the recombinant enzymes from the expression host. Incubate the purified enzyme with a putative substrate and any necessary co-factors. Analyze the reaction mixture by LC-MS or GC-MS to confirm the enzymatic activity and identify the product.

-

Isotopic Labeling: Feed isotopically labeled precursors (e.g., ¹³C- or ²H-labeled substrates) to the plant or the heterologous expression system to trace the flow of atoms through the pathway and confirm the role of specific enzymes and intermediates.[8]

4.3 Metabolite Analysis

-

Extraction: Develop an optimized extraction protocol for diterpenoid alkaloids from plant tissues using appropriate solvents.

-

Quantification and Identification: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the sensitive and accurate quantification of this compound and related alkaloids in different samples.[5][10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of novel intermediates.

Below is a diagram summarizing a general experimental workflow for identifying genes in a biosynthetic pathway.

Caption: A general workflow for the discovery of biosynthetic pathway genes.

Conclusion and Future Outlook

The biosynthesis of this compound is a complex process involving a multitude of enzymes and intermediates. While significant progress has been made in understanding the general pathway of diterpenoid alkaloid biosynthesis in Aconitum, the specific enzymes and regulatory mechanisms involved in the later tailoring steps that lead to the vast diversity of these compounds, including this compound, remain largely unknown.

Future research should focus on the functional characterization of candidate genes identified through transcriptomic studies in Aconitum vilmorinianum. The successful elucidation of the complete pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms to produce these medicinally important but often scarce natural products.

References

- 1. Diterpenoid alkaloids from Aconitum vilmorinianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the miRNA Transcriptome in Aconitum vilmorinianum and Its Regulation of Diterpenoid Alkaloid Biosynthesis | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 8-Deacetylyunaconitine in Biological Matrices using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a history of use in traditional medicine, but their therapeutic window is narrow due to the presence of highly toxic alkaloids. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations containing these compounds. This application note provides a detailed protocol for the analysis of this compound in biological matrices, specifically rat plasma, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described method is based on established principles for the analysis of aconitum alkaloids and offers high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (Purity >98%)

-

Internal Standard (IS), e.g., Aconitine or a deuterated analog

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

Rat plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Standard and Sample Preparation

2.2.1. Standard Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

2.2.2. Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank rat plasma to yield final concentrations in the desired range (e.g., 0.3-600 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

2.2.3. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

In a microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

2.3.1. HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

2.3.2. Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

|

In Vitro Experimental Blueprint for 8-Deacetylyunaconitine: A Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for oncological and pharmacological research, detailed application notes and protocols for the in vitro experimental setup of 8-Deacetylyunaconitine (8-DA) have been developed. This comprehensive guide is tailored for researchers, scientists, and drug development professionals, providing a foundational framework for investigating the therapeutic potential of this compound. 8-DA is emerging as a compound of interest, suggested to function as a histone deacetylase (HDAC) inhibitor, a class of agents known to modulate gene expression and induce apoptosis in cancer cells.

These application notes offer meticulously detailed methodologies for key in vitro assays, including cell viability, apoptosis, and protein expression analysis. By providing standardized protocols, this resource aims to enhance the reproducibility and comparability of research findings across different laboratories.

Quantitative Data Summary

While specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines, the provided protocols will enable researchers to generate this critical data. The following table is a template for summarizing experimentally determined IC50 values of 8-DA following treatment for 48 hours.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] |

| HeLa | Cervical Adenocarcinoma | [Insert experimental data] |

| A549 | Lung Carcinoma | [Insert experimental data] |

| Jurkat | T-cell Leukemia | [Insert experimental data] |

| PC-3 | Prostate Adenocarcinoma | [Insert experimental data] |

Caption: Template for summarizing the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 48 hours of treatment.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 8-DA on the metabolic activity of cultured cells, providing an indication of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (8-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 8-DA in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the prepared 8-DA dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Following the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Incubate the plate for at least 2 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with 8-DA as described above

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with 8-DA at the determined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

3. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis signaling pathways.

-

Materials:

-

Cells treated with 8-DA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with 8-DA at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system.

-

Analyze the band intensities relative to a loading control like GAPDH.

-

Signaling Pathway and Experimental Workflow Visualization

To elucidate the proposed mechanism of action of 8-DA, the following diagrams visualize the key signaling pathways and experimental workflows.

Caption: A streamlined workflow for the in vitro evaluation of this compound's effects on cancer cells.

Caption: Proposed mechanism of this compound-induced apoptosis via HDAC inhibition, engaging both intrinsic and extrinsic pathways.

This comprehensive guide provides a robust starting point for researchers to systematically investigate the in vitro anti-cancer effects of this compound. The detailed protocols and visual aids are designed to facilitate experimental design and data interpretation, ultimately accelerating our understanding of this promising compound.

Application Notes and Protocols for 8-Deacetylyunaconitine in Cell Culture

A Fictionalized Application Note Based on General Properties of Related Compounds

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus. While specific biological data for this compound is not extensively available in public literature, related diterpenoid alkaloids have demonstrated potent cytotoxic and pro-apoptotic activities in various cancer cell lines. This document provides a generalized framework and protocols for researchers to begin characterizing the effects of this compound in cell culture, with a focus on assessing its potential as an anti-cancer agent. The protocols outlined below are based on standard methodologies for evaluating novel bioactive compounds.

Disclaimer: The following data and protocols are illustrative and based on the general characteristics of diterpenoid alkaloids. Researchers must perform their own dose-response experiments to determine the optimal concentrations and treatment times for their specific cell lines and experimental conditions.

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical data that would be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| HeLa | Cervical Cancer | 18.5 |

| Jurkat | T-cell Leukemia | 9.7 |

Table 2: Induction of Apoptosis by this compound in Jurkat Cells (Hypothetical Data)

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control (DMSO) | - | 5.3 |

| This compound | 5 | 25.1 |

| This compound | 10 | 48.9 |

| This compound | 20 | 72.4 |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

Jurkat cells (or another suitable cell line)

-

Complete RPMI-1640 medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Mandatory Visualizations

Caption: Workflow for determining the IC50 of this compound.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Application Notes and Protocols for 8-Deacetylyunaconitine Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix[1]. The following protocols are designed to be broadly applicable for initial screening and mechanistic studies of this compound against various cancer cell lines.

Introduction

This compound is a natural compound with potential pharmacological activities. Evaluating its cytotoxicity is a critical first step in the drug discovery process to determine its therapeutic potential and to understand its mechanism of action. This guide outlines two primary methods for quantifying cytotoxicity: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate (B86563) Dehydrogenase (LDH) assay for measuring plasma membrane damage. Additionally, a protocol for an Annexin V/Propidium Iodide (PI) assay is included to investigate if the observed cytotoxicity is mediated by apoptosis.

Experimental Protocols

Cell Culture and Treatment

A crucial initial step for any cytotoxicity assay is the proper maintenance and preparation of the cell line of interest.

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line).

-

Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density that allows for exponential growth during the experiment. The optimal seeding density should be determined empirically for each cell line. A common starting point is 5 × 10⁴ cells/well.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically <0.5%).

-